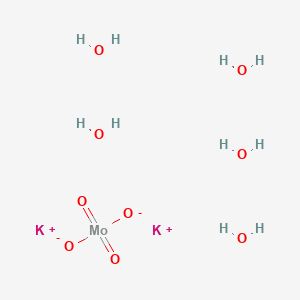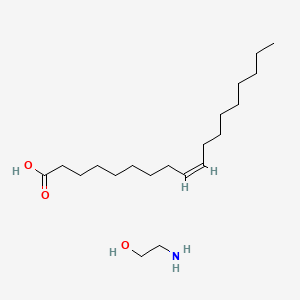
16-Amino-2,5,8,11,14-pentaoxahexadecan
Übersicht
Beschreibung
m-PEG5-amine is a PEG derivative containing an amino group. The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates.
Wissenschaftliche Forschungsanwendungen
Biokonjugation
Biokonjugation ist eine chemische Strategie zur Bildung einer stabilen kovalenten Verbindung zwischen zwei Molekülen, in der Regel einem Protein oder Peptid und einem Tracer oder Liganden . “16-Amino-2,5,8,11,14-pentaoxahexadecan” kann in der Biokonjugation verwendet werden, um stabile Verbindungen zwischen Biomolekülen für verschiedene Forschungsanwendungen herzustellen .
Arzneimittelverabreichung
Im Bereich der Arzneimittelverabreichung kann “this compound” zur Herstellung von Arzneimittelverabreichungssystemen verwendet werden . Diese Systeme können den therapeutischen Index von Medikamenten verbessern, indem sie ihre Spezifität erhöhen und Off-Target-Effekte reduzieren .
PEG-Hydrogel
“this compound” kann bei der Bildung von PEG (Polyethylenglykol)-Hydrogelen verwendet werden . Diese Hydrogele finden Anwendungen in der Gewebezüchtung und regenerativen Medizin aufgrund ihrer Biokompatibilität und einstellbaren physikalischen Eigenschaften .
Vernetzer
Als Vernetzer kann “this compound” verwendet werden, um Polymerketten miteinander zu verbinden und so die Eigenschaften des Materials zu verbessern . Dies kann bei der Herstellung von Materialien mit spezifischen mechanischen, thermischen oder chemischen Widerstandseigenschaften nützlich sein .
Oberflächenfunktionalisierung
Die Oberflächenfunktionalisierung ist ein Verfahren zur Modifizierung der Oberfläche eines Materials, um seine Eigenschaften zu verbessern . “this compound” kann bei diesem Verfahren verwendet werden, um Oberflächen mit spezifischen Eigenschaften zu erzeugen, z. B. erhöhte Hydrophilie oder die Fähigkeit, bestimmte Moleküle zu binden .
Medizinische Forschung
“this compound” wird in der medizinischen Forschung verwendet . Es kann auf verschiedene Weise verwendet werden, z. B. bei der Entwicklung neuer therapeutischer Strategien oder bei der Untersuchung von Krankheitsmechanismen .
Nanotechnologie
Im Bereich der Nanotechnologie kann “this compound” bei der Herstellung von nanoskaligen Geräten oder Materialien verwendet werden . Diese können Anwendungen in Bereichen wie Arzneimittelverabreichung, Diagnostik und Materialwissenschaften finden .
Forschung an neuen Materialien
“this compound” kann in der Forschung und Entwicklung neuer Materialien verwendet werden . Dies kann die Herstellung von Materialien mit neuartigen Eigenschaften oder die Verbesserung bestehender Materialien umfassen .
Wirkmechanismus
Target of Action
It’s known that the amino group in the compound is reactive with carboxylic acids, activated nhs esters, and carbonyls (ketone, aldehyde) etc .
Mode of Action
The compound’s amino group is known to interact with carboxylic acids, activated nhs esters, and carbonyls (ketone, aldehyde), potentially leading to various biochemical reactions .
Biochemische Analyse
Biochemical Properties
2,5,8,11,14-Pentaoxahexadecan-16-amine plays a significant role in biochemical reactions, particularly as a linker or spacer in the synthesis of complex molecules. Its structure allows it to interact with enzymes, proteins, and other biomolecules. For instance, the amine group of 2,5,8,11,14-Pentaoxahexadecan-16-amine can form covalent bonds with carboxylic acids, activated esters, and carbonyl groups, facilitating the formation of peptide bonds and other linkages. This compound is often used in the modification of proteins and peptides, enhancing their solubility and stability in aqueous media .
Cellular Effects
2,5,8,11,14-Pentaoxahexadecan-16-amine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux. Additionally, 2,5,8,11,14-Pentaoxahexadecan-16-amine can impact the expression of genes related to cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2,5,8,11,14-Pentaoxahexadecan-16-amine exerts its effects through various binding interactions with biomolecules. The amine group can form hydrogen bonds and ionic interactions with amino acids in proteins, potentially inhibiting or activating enzyme activity. This compound can also undergo post-translational modifications, such as acetylation or methylation, which can further influence its interactions with other biomolecules and its overall function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5,8,11,14-Pentaoxahexadecan-16-amine can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that 2,5,8,11,14-Pentaoxahexadecan-16-amine can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2,5,8,11,14-Pentaoxahexadecan-16-amine vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and promote cell growth. At high doses, it may exhibit toxic effects, including cytotoxicity and apoptosis. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations .
Metabolic Pathways
2,5,8,11,14-Pentaoxahexadecan-16-amine is involved in several metabolic pathways. It interacts with enzymes such as transferases and hydrolases, which facilitate its incorporation into larger biomolecules. The compound can also affect the levels of various metabolites, influencing the overall metabolic flux within cells. Cofactors such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NAD) may play a role in these metabolic processes .
Transport and Distribution
Within cells and tissues, 2,5,8,11,14-Pentaoxahexadecan-16-amine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s hydrophilic nature allows it to be readily soluble in aqueous environments, aiding its distribution within the cell .
Subcellular Localization
2,5,8,11,14-Pentaoxahexadecan-16-amine is localized to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, acetylation or phosphorylation of the compound may enhance its localization to the nucleus, where it can modulate gene expression .
Eigenschaften
IUPAC Name |
3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO/c19-18-15(12-14-8-4-5-9-16(14)20-18)10-11-17(21)13-6-2-1-3-7-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMZMYBMMYBIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3N=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333212 | |
| Record name | 3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5498-83-9 | |
| Record name | 3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















